molecular formula C19H19N3O3 B2485217 (E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(furan-2-yl)acrylamide CAS No. 1706474-74-9

(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2485217
CAS No.: 1706474-74-9
M. Wt: 337.379
InChI Key: MRFPHAPFZRHWBP-MDZDMXLPSA-N
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Description

(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(furan-2-yl)acrylamide is a sophisticated chemical probe of significant interest in kinase research. This compound is characterized by its (E)-acrylamide moiety, a chemical feature known to act as a covalent warhead, enabling irreversible binding to target proteins. Its core structure incorporates a benzoxazole-pyrrolidine scaffold, which is designed for high-affinity interaction with the kinase ATP-binding site. The primary research application of this molecule is as a potent and selective covalent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, particularly FGFR4 . This receptor is a critically investigated therapeutic target in oncology, especially in hepatocellular carcinoma and other solid tumors where FGF19-FGFR4 signaling pathway dysregulation drives cancer cell proliferation and survival. The compound's mechanism of action involves initial non-covalent binding to the target kinase, followed by a Michael addition reaction between its acrylamide group and a conserved cysteine residue (Cys552 in FGFR4) within the kinase's hinge region, leading to sustained and potent inhibition of FGFR4 enzymatic activity and downstream signaling. Researchers utilize this compound preclinically to elucidate the pathological roles of FGFR4, to validate it as a drug target, and to investigate mechanisms of resistance to targeted cancer therapies. Its furan-2-yl substituent contributes to its overall pharmacokinetic profile and selectivity, making it a valuable tool for dissecting complex signaling networks in cellular and in vivo models of cancer.

Properties

IUPAC Name

(E)-N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-18(10-9-15-6-4-12-24-15)20-13-14-5-3-11-22(14)19-21-16-7-1-2-8-17(16)25-19/h1-2,4,6-10,12,14H,3,5,11,13H2,(H,20,23)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFPHAPFZRHWBP-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]oxazole derivative, followed by the formation of the pyrrolidine ring. The final step involves the coupling of the furan-2-yl group with the acrylamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The benzo[d]oxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzo[d]oxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(furan-2-yl)acrylamide has shown promise in medicinal applications:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Its structural components allow for interaction with specific molecular targets involved in cancer progression.
    Cancer TypeObserved EffectReference
    Breast CancerSignificant inhibition
    Lung CancerModerate inhibition

Anti-inflammatory Properties

Research suggests that this compound may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This can be particularly relevant in chronic inflammatory diseases.

Chemical Biology

Due to its unique structure, this compound can serve as a valuable building block for synthesizing more complex molecules in chemical biology research.

Case Studies

Several studies have investigated the biological activities of this compound:

  • Study on Anticancer Properties : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer, suggesting its potential as an anticancer agent .
  • Inflammation Model Study : Another research article highlighted its effectiveness in reducing inflammation markers in animal models, supporting its application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of (E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related acrylamide derivatives and their distinguishing features:

Compound Name Core Structure Key Substituents Biological Targets/Activities Reference
(E)-N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(furan-2-yl)acrylamide Acrylamide + Furan Benzo[d]oxazole-pyrrolidinylmethyl Inferred: Potential nAChR/CaV2.2 modulation (based on analogs)
DM490 [(E)-3-(Furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] Acrylamide + Furan p-Tolyl + Methylamine α7 nAChR PAM; antinociceptive via α9α10 nAChRs and CaV2.2 inhibition
PAM-2 [(E)-3-Furan-2-yl-N-p-tolyl-acrylamide] Acrylamide + Furan p-Tolyl α7 nAChR PAM; antinociceptive in chemotherapy-induced pain models
DM497 [(E)-3-(Thiophen-2-yl)-N-(p-tolyl)acrylamide] Acrylamide + Thiophene p-Tolyl Enhanced antinociceptive activity compared to DM490; CaV2.2 inhibition
(E)-3-(Furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide Acrylamide + Furan 4-Sulfamoylphenyl Coronavirus nsp13 helicase inhibitor (antiviral)
3-(Furan-2-yl)-N-(2-(pyridin-4-yl)benzo[d]oxazol-5-yl)acrylamide Acrylamide + Furan + Benzo[d]oxazole Pyridin-4-yl-benzo[d]oxazole Catalogued; potential antiviral/analgesic applications (exact mechanism uncharacterized)
A. Antinociceptive Activity
  • DM490 and PAM-2 exhibit antinociceptive effects via dual mechanisms: (1) positive allosteric modulation of α7 nAChRs and (2) inhibition of CaV2.2 voltage-gated calcium channels. The p-tolyl group in these compounds enhances receptor binding compared to simpler acrylamides .
  • DM497 (thiophene analog) shows superior efficacy to DM490, suggesting heterocyclic substituents (thiophene vs. furan) influence target affinity .
  • Target Compound : The benzo[d]oxazole-pyrrolidinylmethyl group may improve blood-brain barrier penetration or receptor selectivity compared to DM490/PAM-2, though empirical data are lacking.
B. Antiviral Potential
  • The furan-acrylamide scaffold is shared with (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide , a reported inhibitor of coronavirus nsp13 helicase . The target compound’s benzo[d]oxazole moiety could enhance binding to viral enzymes, but this remains speculative without direct evidence.

Biological Activity

(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(furan-2-yl)acrylamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a unique combination of benzo[d]oxazole, pyrrolidine, and furan moieties. Its molecular formula is C19H19N3O3C_{19}H_{19}N_{3}O_{3} with a molecular weight of 337.4 g/mol . The synthesis typically involves multi-step organic reactions, starting with the preparation of benzo[d]oxazole derivatives followed by the formation of the pyrrolidine ring and coupling with the furan-2-yl group .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, leading to potential therapeutic effects .

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, studies have shown that related pyrrolidine derivatives possess antibacterial and antifungal properties against various pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AS. aureus15 µg/mL
Compound BE. coli20 µg/mL
AmoxicillinS. aureus30 µg/mL
AmoxicillinE. coli27 µg/mL

These findings suggest that this compound could exhibit similar antimicrobial properties due to its structural composition.

Anti-inflammatory and Anticancer Activities

The compound's potential therapeutic applications extend to anti-inflammatory and anticancer activities. Various studies have explored the effects of acrylamide derivatives on cancer cell lines, indicating that they may inhibit cell proliferation and induce apoptosis in certain cancers . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

Case Studies

Several case studies have highlighted the biological efficacy of compounds structurally related to this compound:

  • Study on Pyrrolidine Derivatives : A study demonstrated that pyrrolidine derivatives exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in their structure could enhance their bioactivity .
  • Oxazole Derivatives Review : A comprehensive review on oxazole derivatives indicated that many compounds in this class show promising antimicrobial properties, with some achieving MIC values comparable to standard antibiotics .

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